![molecular formula C7H8N4O B8499139 [(2-Methoxy-3-pyridyl)methyl]azide](/img/structure/B8499139.png)
[(2-Methoxy-3-pyridyl)methyl]azide
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Description
[(2-Methoxy-3-pyridyl)methyl]azide is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the key considerations for synthesizing [(2-Methoxy-3-pyridyl)methyl]azide to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 3-chloromethyl-2-methoxypyridine) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Key considerations include:
- Temperature Control: Maintain 50–60°C to balance reaction rate and side-product formation.
- Solvent Purity: Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes unreacted azide or byproducts like triazenes.
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, with Rf values calibrated using UV visualization .
Q. Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The methoxy group appears as a singlet (~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C). The pyridine ring protons show distinct splitting patterns (e.g., doublets for H-4 and H-5). The azide’s methylene group (CH₂N₃) resonates at ~4.5–5.0 ppm (¹H) and ~40–45 ppm (¹³C).
- IR Spectroscopy: The azide stretch (N₃) appears as a sharp peak at ~2100–2150 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches the molecular formula (C₈H₉N₄O), with fragmentation patterns confirming the pyridine and azide moieties .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Explosivity Risk: Organic azides are shock-sensitive. Use small-scale reactions (<1 g) and avoid grinding or heating above 100°C.
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of azide vapors.
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.
- Waste Disposal: Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions to form inert nitrogen gas .
Q. Advanced: How does the methoxy group influence the azide’s reactivity in click chemistry?
Methodological Answer:
The electron-donating methoxy group increases electron density on the pyridine ring, stabilizing transition states in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This accelerates reaction rates compared to non-substituted analogs. Kinetic studies using UV-Vis spectroscopy (monitoring triazole formation at 250–300 nm) reveal a 20–30% rate enhancement in aprotic solvents like DMSO .
Q. Advanced: How can side products (e.g., triazenes) be minimized during synthesis?
Methodological Answer:
- Low-Temperature Reactions: Perform substitutions at 0–5°C to suppress triazene formation.
- Catalyst Optimization: Add catalytic iodide (KI) to enhance NaN₃ reactivity, reducing reaction time.
- Workup Procedures: Quench excess NaN₃ with aqueous NH₄Cl before extraction to prevent byproduct retention .
Q. Advanced: What computational methods predict the stability of this compound in solvents?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Polar solvents like ethanol stabilize the azide via hydrogen bonding (ΔG solvation ~ -5 kcal/mol), while non-polar solvents (toluene) increase decomposition risks. Molecular dynamics simulations further validate shelf-life predictions .
Q. Advanced: How do steric effects impact regioselectivity in Huisgen cycloaddition?
Methodological Answer:
The methoxy group at position 2 creates steric hindrance, favoring 1,4-triazole regioisomers over 1,5-products in CuAAC. X-ray crystallography of reaction products confirms >90% regioselectivity when bulky alkynes (e.g., propargyl alcohol) are used .
Q. Advanced: How does catalyst choice affect CuAAC efficiency?
Methodological Answer:
- Cu(I) Catalysts (e.g., CuBr): Provide faster kinetics (t₁/₂ < 10 min) but require stabilizing ligands (e.g., TBTA) to prevent Cu oxidation.
- Ru Catalysts (e.g., Cp*RuCl): Enable strain-promoted azide-alkyne cycloaddition (SPAAC) without copper, useful in biological systems. Comparative HPLC studies show Cu(I) achieves >95% conversion vs. 70–80% for Ru .
Q. Advanced: What challenges arise in scaling up synthesis, and how are they resolved?
Methodological Answer:
- Heat Dissipation: Use jacketed reactors with cooling to prevent exothermic runaway.
- Batch vs. Flow Chemistry: Continuous flow systems improve mixing and temperature control, reducing azide decomposition. Pilot studies show 85% yield at 100 g scale vs. 75% in batch .
Q. Advanced: How can this azide be functionalized for pharmaceutical applications?
Methodological Answer:
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(azidomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H8N4O/c1-12-7-6(5-10-11-8)3-2-4-9-7/h2-4H,5H2,1H3 |
InChI Key |
YXXJBPOTNCNSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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